molecular formula C8H16ClNO3 B1378866 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride CAS No. 1423024-68-3

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride

Cat. No.: B1378866
CAS No.: 1423024-68-3
M. Wt: 209.67 g/mol
InChI Key: VRZUFWWECUCQHC-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . Compounds featuring the 2-amino-4-oxo acid motif have demonstrated significant research value in developing novel therapeutic agents. For instance, the structurally related (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) has been identified as a potent antifungal antibiotic . Its mechanism of action involves the specific inhibition of homoserine dehydrogenase (EC.1.1.1.3) in Saccharomyces cerevisiae , a key enzyme in the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine) . This inhibition halts the conversion of aspartate semialdehyde to homoserine, thereby crippling fungal growth. A critical characteristic of this mechanism is its selective toxicity, as the target enzyme is absent in animals, making the pathway a promising target for prototrophic antifungal research . Furthermore, analogous 2-amino-evodiamine derivatives are being investigated in oncology research, particularly as novel NQO1 agonists for targeting non-small cell lung cancer (NSCLC) . These hybrids work by modulating the Keap1/Nrf2/NQO1 antioxidant pathway, promoting apoptosis, causing cell cycle arrest, and inducing reactive oxygen species (ROS) bursts in cancer cells, offering a potential strategy to improve NSCLC treatment . This compound is intended for research use by qualified professionals only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5,5-dimethyl-4-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2,3)6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUFWWECUCQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride typically involves the reaction of 5,5-dimethyl-4-oxohexanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1165901-09-6 (free acid form)
  • Molecular Formula: C₈H₁₅NO₃ (free acid), C₈H₁₄NO₃·HCl (hydrochloride)
  • Storage: Not specified; likely requires dry, cool conditions due to hydrolytic sensitivity.

CymitQuimica lists it as discontinued , while the (2S)-enantiomer is temporarily out of stock .

Comparison with Structurally Similar Compounds

2-(3-Aminothiolan-3-yl)acetic Acid Hydrochloride

This compound shares structural similarities as an amino acid hydrochloride derivative. However, its cyclic thiolane ring distinguishes it from the linear hexanoic acid backbone of the target compound.

Parameter 2-Amino-5,5-dimethyl-4-oxohexanoic Acid HCl 2-(3-Aminothiolan-3-yl)acetic Acid HCl
Molecular Formula C₈H₁₄NO₃·HCl C₆H₁₂NO₂S·HCl
Functional Groups Amino, oxo, dimethyl Amino, thiolane ring, acetic acid
Commercial Status Discontinued Discontinued
Potential Applications Synthetic intermediate, medicinal chemistry Unclear; likely niche research applications

The discontinued status of both compounds suggests challenges in synthesis, stability, or market demand .

N-Hetaryl Amides of 2-(2-(Diarylmethylene)hydrazono)-5,5-dimethyl-4-oxohexanoic Acid

These derivatives, synthesized via decyclization reactions, incorporate hydrazono and diarylmethylene groups into the parent structure. highlights their analgesic and antimicrobial activity, implying that functionalization enhances bioactivity compared to the parent compound.

Parameter Parent Compound N-Hetaryl Amide Derivatives
Bioactivity Not reported Analgesic, antimicrobial
Structural Modifications None Added hydrazono and diarylmethylene groups
Research Stage Limited commercial availability Early-stage pharmacological research

The derivatives’ enhanced activity underscores the importance of functional group additions in drug discovery .

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid

This enantiomer of the target compound differs only in stereochemistry. 209.67 g/mol for the hydrochloride).

Parameter Racemic Mixture (HCl Salt) (2S)-Enantiomer (Free Acid)
Molecular Weight 209.67 g/mol 173.21 g/mol
Bioactivity Relevance Unspecified Potential enantioselective activity
Availability Discontinued Out of stock

The (2S)-enantiomer’s scarcity highlights challenges in enantiomer-specific synthesis and storage.

Research Implications and Gaps

  • Structural Modifications: Adding functional groups (e.g., hydrazono) to the parent compound enhances bioactivity .
  • Stereochemistry : The (2S)-enantiomer’s scarcity suggests a need for improved enantioselective synthesis methods .
  • Commercial Challenges : Discontinuation of the hydrochloride salt and enantiomer indicates supply chain or stability issues .

Future studies should focus on optimizing synthesis pathways, evaluating enantiomer-specific bioactivity, and exploring derivative libraries for drug development.

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